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Compound of Interest

Compound Name: 5-Nitropyrimidine-2,4-diamine

Cat. No.: B043640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Nitropyrimidine-2,4-diamine. Due to the limited availability of experimental

spectra in public databases, this document presents predicted spectroscopic data obtained

from computational models. These predictions offer valuable insights into the structural

features of the molecule and serve as a reference for experimental analysis. The guide also

outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, and includes a logical workflow for

spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Nitropyrimidine-2,4-
diamine (Molecular Formula: C₄H₅N₅O₂, Molecular Weight: 155.12 g/mol )[1]. These

predictions were generated using computational chemistry software and are intended to

approximate the experimental values.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 Singlet 1H H-6

~7.0 Broad Singlet 2H 4-NH₂

~6.5 Broad Singlet 2H 2-NH₂

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~160 C-2

~158 C-4

~155 C-6

~115 C-5

Predicted in DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H stretching (amine groups)

1640 Strong
C=N stretching (pyrimidine

ring)

1580 Strong N-H bending (amine groups)

1520 Strong Asymmetric NO₂ stretching

1350 Strong Symmetric NO₂ stretching

800 Medium C-N stretching
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

155 100 [M]⁺ (Molecular Ion)

139 40 [M-O]⁺

125 30 [M-NO]⁺

109 60 [M-NO₂]⁺

95 25 [M-NO₂ - CH₂N]⁺

68 50 [C₃H₂N₂]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 5-Nitropyrimidine-2,4-diamine. Instrument parameters should be

optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-Nitropyrimidine-2,4-diamine in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have

limited solubility in other common NMR solvents). The solution should be clear and free of

particulate matter.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2

seconds.

The spectral width should be set to encompass all expected proton resonances (e.g., 0-12

ppm).
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Process the data with appropriate Fourier transformation, phasing, and baseline

correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5

seconds.

The spectral width should cover the expected range for carbon resonances (e.g., 0-180

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 5-Nitropyrimidine-2,4-diamine powder directly onto the

ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition:

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 5-Nitropyrimidine-2,4-diamine
(approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition (ESI-MS):

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive or negative ion mode.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to achieve a stable and strong signal for the molecular ion.

Data Acquisition (EI-MS):

Introduce the sample via a direct insertion probe or a gas chromatograph.

Acquire the mass spectrum using a standard electron energy of 70 eV.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel or

known chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data and Analysis of 5-Nitropyrimidine-
2,4-diamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043640#spectroscopic-data-nmr-ir-mass-spec-for-5-
nitropyrimidine-2-4-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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